![molecular formula C17H14O3S B1682368 Zaltoprofen CAS No. 89482-00-8](/img/structure/B1682368.png)
Zaltoprofen
概要
説明
Zaltoprofen, also known by the trade name Soleton, is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic, antipyretic, and anti-inflammatory agent . It is a selective COX-2 inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . It was approved for use in Japan in 1993 .
Synthesis Analysis
A method for preparing Zaltoprofen has been disclosed in a patent . The method is simple in operation route, environmentally-friendly, and suitable for industrial mass production .
Molecular Structure Analysis
Zaltoprofen has a molecular formula of C17H14O3S and a molar mass of 298.36 g/mol . It is chemically known as 2-(10,11-Dihydro-10-oxo-dibenzo[b,f]thiepin2yl)propionic acid .
Chemical Reactions Analysis
Zaltoprofen is metabolized in the body. Some of the metabolites include Zaltoprofen acyl glucuronide, 10-Hydroxyzaltoprofen, and Zaltoprofen S-oxide .
Physical And Chemical Properties Analysis
Zaltoprofen is known to be freely soluble in acetone, chloroform, soluble in methanol, slightly soluble in ethanol, benzene, and partially insoluble in water, cyclohexene . The pKa value for the strongest acidic is 3.67 .
科学的研究の応用
Pain Management
Zaltoprofen is primarily used as an analgesic, providing relief from pain. It reduces the production of prostaglandins—an inflammatory substance—by inhibiting cyclooxygenase (COX) enzymes . Its mechanism of action involves blocking the COX pathway, which plays a crucial role in pain perception and inflammation.
Pharmacokinetic Modeling and Dosage Regimen Optimization
Researchers have developed population pharmacokinetic models for Zaltoprofen to understand its interindividual variability. Covariates such as creatinine clearance (CrCL) and albumin levels significantly impact its pharmacokinetics . These models guide precision medicine and dosage adjustments.
Enhanced Oral Bioavailability
Lipid-based solid lipid nanoparticles (SLNs) have been explored to enhance the oral bioavailability of Zaltoprofen. SLNs offer advantages such as biocompatibility, simple preparation, and improved drug delivery .
作用機序
Target of Action
Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase-2 (COX-2) enzyme . It also interacts with bradykinin-induced pain responses without blocking bradykinin receptors .
Mode of Action
Zaltoprofen exerts its therapeutic effects by inhibiting the activity of COX-2 enzymes . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain . By inhibiting these enzymes, Zaltoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, Zaltoprofen inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Biochemical Pathways
Zaltoprofen affects the arachidonic acid metabolism system, a key biochemical pathway involved in inflammation and pain . By inhibiting COX-2, Zaltoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
It is known that zaltoprofen is metabolized by the liver, and its metabolites include zaltoprofen acyl glucuronide, 10-hydroxyzaltoprofen, and zaltoprofen s-oxide .
Result of Action
The molecular and cellular effects of Zaltoprofen’s action include the inhibition of prostaglandin biosynthesis and the reduction of bradykinin-induced nociceptive responses . This leads to a decrease in inflammation and pain, providing relief for conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zaltoprofen. For instance, factors such as the patient’s renal function and albumin levels can significantly affect the pharmacokinetics of Zaltoprofen . Additionally, genetic polymorphisms, particularly in the CYP2C9 enzyme, could potentially influence the metabolism and efficacy of Zaltoprofen .
Safety and Hazards
将来の方向性
In the future, the model can be expanded by obtaining clinical data of Zaltoprofen in patients with abnormal covariate levels (such as renal or hepatic impairment) . As implied in Figure 4 and Figure 5, the dose of Zaltoprofen was adjusted according to the degree of variation in the effective covariates, CrCL and albumin .
特性
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zaltoprofen | |
CAS RN |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Zaltoprofen?
A1: Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, Zaltoprofen has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]
Q2: How does Zaltoprofen's inhibition of bradykinin contribute to its analgesic effects?
A2: Zaltoprofen inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by Zaltoprofen, independent of its COX inhibitory activity. []
Q3: Does Zaltoprofen affect PPARγ in any way?
A3: Yes, recent research suggests that Zaltoprofen can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to Zaltoprofen's anti-tumor effects in preclinical models of chondrosarcoma. [, ]
Q4: What is the molecular formula and weight of Zaltoprofen?
A4: The molecular formula of Zaltoprofen is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]
Q5: Are there studies on the stability of Zaltoprofen under different conditions?
A5: Yes, Zaltoprofen has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of Zaltoprofen, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]
Q6: What are the primary routes of metabolism for Zaltoprofen?
A6: Zaltoprofen is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of Zaltoprofen, while UGT2B7 is involved in its glucuronidation. []
Q7: What are the main clinical applications of Zaltoprofen?
A9: Zaltoprofen is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []
Q8: How effective is Zaltoprofen compared to other NSAIDs like diclofenac and loxoprofen?
A10: Clinical trials have demonstrated that Zaltoprofen exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]
Q9: What are the potential adverse effects associated with Zaltoprofen use?
A12: As with other NSAIDs, Zaltoprofen may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []
Q10: What strategies are being explored to improve the delivery and bioavailability of Zaltoprofen?
A10: Several approaches have been investigated to enhance Zaltoprofen's delivery, including:
- Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
- Microemulsions: Formulating Zaltoprofen as a microemulsion can enhance its solubility and permeation across biological membranes. []
- Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing Zaltoprofen's topical delivery for improved anti-inflammatory activity. []
- Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve Zaltoprofen's solubility and dissolution, leading to enhanced oral absorption. []
- Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of Zaltoprofen, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []
Q11: What analytical techniques are commonly used for the quantification of Zaltoprofen?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying Zaltoprofen in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。